[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane
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Overview
Description
[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane is a useful research compound. Its molecular formula is C38H30Cl2O2P2 and its molecular weight is 651.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Luminescent Properties in Platinum(II) Complexes : This compound is relevant in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes, which include [Pt(L1-6)Cl] and [Pt(L1)E]+ among others, exhibit emissive properties in fluid solution at room temperature. They are studied for their potential in fluid- and solid-state oligomeric interactions, which have applications in materials science and optoelectronics (Lai et al., 1999).
Synthesis and Stereochemistry of Phenolic Compounds : Another application involves the synthesis and study of the stereochemistry of diastereomeric compounds such as 3,4-Bis(3-methoxyphenyl)hexan and its derivatives. This research is crucial in understanding the molecular structures and properties of these compounds, which can be pivotal in the development of new pharmaceuticals or materials (Schickaneder et al., 1979).
Oxidative Addition Reactions in Iridium Complexes : The compound is also significant in studying the oxidative addition reactions of ammonia to iridium bis(phosphane) complexes. This research provides insights into the molecular structure and reactivity of these complexes, which are important in catalysis and organometallic chemistry (Betoré et al., 2016).
Inhibitors of β-Amyloid Aggregation : This compound has been used in the synthesis of benzofuran derivatives that act as β-amyloid aggregation inhibitors. Such inhibitors are crucial in the study of Alzheimer's disease and other neurodegenerative disorders (Choi et al., 2003).
Catalysts for Asymmetric Transfer Hydrogenation : The compound is integral in the development of catalysts for the asymmetric transfer hydrogenation of various ketones. These catalysts are used in producing enantiomerically pure substances, which have vast applications in the pharmaceutical industry (Meriç et al., 2019).
Nonlinear Optical Properties : It has been studied for its potential in nonlinear optical properties, which are significant for optical devices. Understanding these properties can lead to advancements in the field of photonics and optoelectronics (Mostaghni et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to target transition metal catalysts in carbon-carbon bond forming reactions . The compound’s phosphanyl groups suggest it may interact with metal ions, acting as a ligand in coordination chemistry .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In transmetalation, a metal-ligand bond is exchanged for a metal-carbon bond . This process is crucial in reactions such as the Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
In the context of organic synthesis, the compound could be involved in various reactions, including suzuki-miyaura coupling , Friedel-Crafts acylation , and reactions at the benzylic position .
Result of Action
The result of the compound’s action would depend on the specific reaction it is involved in. For instance, in a Suzuki-Miyaura coupling reaction, the compound could facilitate the formation of a new carbon-carbon bond .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants could influence the compound’s action, efficacy, and stability. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
[4-chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30Cl2O2P2/c1-41-37-31(39)23-25-33(43(27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(37)36-34(26-24-32(40)38(36)42-2)44(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBRCSSVOVNEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C2=C(C=CC(=C2OC)Cl)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30Cl2O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185913-98-8, 185913-97-7 |
Source
|
Record name | 5,5'-Dichloro-6,6'-dimethoxy-2,2'-biphenyldiyl)bis(diphenylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (5,5'-Dichloro-6,6'-dimethoxy-2,2'-biphenyldiyl)bis(diphenylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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